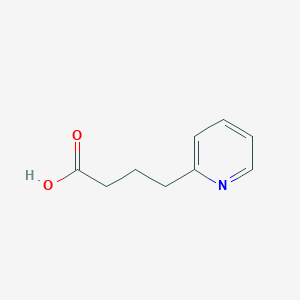
4-(Pyridin-2-yl)butanoic acid
Descripción general
Descripción
4-(Pyridin-2-yl)butanoic acid is a chemical compound with the CAS Number: 102879-51-6 . It has a molecular weight of 165.19 . The compound is typically stored in a refrigerator and is a white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-pyridinyl)butanoic acid . The InChI code is 1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a melting point of 84-85 °C and a predicted boiling point of 303.7±17.0 °C . Its density is predicted to be 1.154±0.06 g/cm3 . The compound’s pKa is predicted to be 4.46±0.10 .Aplicaciones Científicas De Investigación
Molecular and Crystal Structure Analysis
4-(Pyridin-2-yl)butanoic acid has been studied for its molecular and crystal structure. The compound shows interesting structural features, such as hydrogen bonding and intermolecular interactions, contributing to its crystal structure. These studies are essential for understanding the compound's physical and chemical properties, which can have implications in material science and pharmaceuticals (Naveen et al., 2016), (PrakashShet et al., 2018).
Synthetic Ion Channels
The compound has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application is significant for developing advanced materials with potential use in controlled release, sensing, and information processing (Ali et al., 2012).
Spin-Transition Properties
4-(Pyridin-2-yl)butanoic acid derivatives have been explored in the context of spin-transition properties. This research is crucial for the development of materials with potential applications in magnetic storage and sensing technologies (González-Prieto et al., 2011).
Nanofiber Assembly and Sensor Applications
The assembly of nanofibers using lanthanide coordination with 4-(Pyridin-2-yl)butanoic acid derivatives has been studied. These novel structures show potential in optical sensing and could be applied in environmental monitoring and biomedical diagnostics (Li et al., 2019).
Luminescent Properties and Co-Crystals
The compound has been used to synthesize co-crystals with unique luminescent properties. These findings are significant for crystal engineering and could lead to the development of new materials for optical applications (Li et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWVYTTVLDALOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548038 | |
| Record name | 4-(Pyridin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)butanoic acid | |
CAS RN |
102879-51-6 | |
| Record name | 4-(Pyridin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



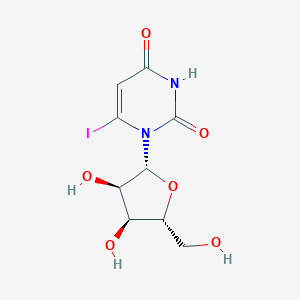
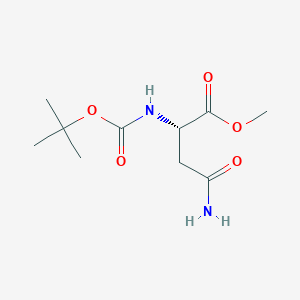


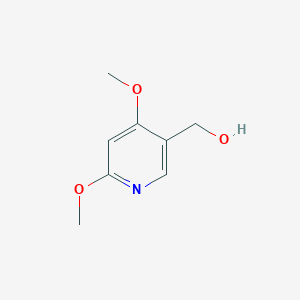
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)



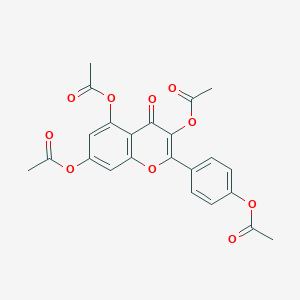

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)